1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine
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Overview
Description
1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack on the aziridine ring. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-2-methylaziridine
- 1-((4-Methoxyphenyl)sulfonyl)-2-ethylaziridine
- 1-((4-Methoxyphenyl)sulfonyl)-2-propylaziridine
Uniqueness
1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine is unique due to the presence of the phenyl group, which can influence its reactivity and interaction with biological targets. The phenyl group can enhance the compound’s stability and provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
181306-57-0 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-phenylaziridine |
InChI |
InChI=1S/C15H15NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
WOJHQCWNMDIXGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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